3,7-Dibromoimidazo[1,2-a]pyridine 3,7-Dibromoimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 1263060-75-8
VCID: VC0036544
InChI: InChI=1S/C7H4Br2N2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H
SMILES: C1=CN2C(=NC=C2Br)C=C1Br
Molecular Formula: C7H4Br2N2
Molecular Weight: 275.931

3,7-Dibromoimidazo[1,2-a]pyridine

CAS No.: 1263060-75-8

Cat. No.: VC0036544

Molecular Formula: C7H4Br2N2

Molecular Weight: 275.931

* For research use only. Not for human or veterinary use.

3,7-Dibromoimidazo[1,2-a]pyridine - 1263060-75-8

Specification

CAS No. 1263060-75-8
Molecular Formula C7H4Br2N2
Molecular Weight 275.931
IUPAC Name 3,7-dibromoimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C7H4Br2N2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H
Standard InChI Key HSDASEAWHOBZKG-UHFFFAOYSA-N
SMILES C1=CN2C(=NC=C2Br)C=C1Br

Introduction

Structural Characteristics and Properties

Chemical Identity

3,7-Dibromoimidazo[1,2-a]pyridine is a bicyclic heterocyclic compound with a molecular formula of C₇H₄Br₂N₂. This structure consists of a fused ring system where an imidazole ring is joined with a pyridine ring, with bromine atoms specifically positioned at the 3-position of the imidazole portion and the 7-position of the pyridine portion. The compound represents an important member of the broader imidazo[1,2-a]pyridine family, which serves as fundamental structures in various applications spanning pharmaceuticals to food additives .

Physical and Chemical Properties

Based on structural similarities to related halogenated derivatives such as 7-bromo-3-iodoimidazo[1,2-a]pyridine , the following properties can be anticipated:

Table 1: Predicted Physical Properties of 3,7-Dibromoimidazo[1,2-a]pyridine

PropertyExpected Value/Characteristic
Physical StateCrystalline solid at room temperature
Molecular Weight287.93 g/mol
AppearanceLikely off-white to pale yellow crystalline solid
SolubilityModerate solubility in organic solvents (dichloromethane, chloroform); limited water solubility
StabilityRelatively stable at room temperature; sensitive to strong nucleophiles
ReactivityReactive at brominated positions for cross-coupling reactions

The presence of two bromine atoms significantly influences the compound's electronic properties, making the carbon-bromine bonds susceptible to various transformations including cross-coupling reactions. The nitrogen atoms in the heterocyclic system also contribute to the compound's ability to act as a ligand in coordination chemistry.

Synthetic Methodologies

General Synthetic Approaches to Imidazo[1,2-a]pyridines

Several established methods for synthesizing imidazo[1,2-a]pyridine derivatives have been reported in the literature, which could potentially be adapted to access the 3,7-dibrominated derivative.

Condensation Reactions

A commonly employed approach involves the condensation of 2-aminopyridines with α-halocarbonyl compounds. As described in the literature, "a facile protocol for the synthesis of 2-arylimidazo[1,2-a]pyridines was developed using two-component cyclization of substituted 2-aminopyridines and substituted phenacyl bromides in 65–94% yield" . This reaction is catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in aqueous ethanol at room temperature, offering an environmentally friendly synthetic route.

The mechanism of this transformation typically proceeds through:

  • Formation of a pyridinium salt intermediate

  • Base-mediated deprotonation of the amine group

  • Intramolecular cyclization resulting in a tetrahydroimidazo[1,2-a]pyridin-2-ol intermediate

  • Elimination of water and hydrogen bromide to yield the imidazo[1,2-a]pyridine product

Iron-Catalyzed Approaches

Research has demonstrated that iron catalysts are particularly effective for synthesizing imidazo[1,2-a]pyridines. For instance, FeCl₂ has shown superior efficacy in facilitating the transformation of 2-aminopyridines and 2-methylnitroolefins to 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives . Additionally, FeCl₃ has been identified as an excellent catalyst for cascade reactions combining nitroolefins with 2-aminopyridines .

Multicomponent Reactions

More complex approaches involving multicomponent reactions have also been reported. A Y(OTf)₃-catalyzed method has been developed for the synthesis of C3-alkylated imidazo[1,2-a]pyridines through three-component aza-Friedel–Crafts reactions of imidazo[1,2-a]pyridines, aldehydes, and amines . This approach offers advantages including "simple operation, atomic economy, oxidant-free, and a wide range of substrates" .

Synthetic ApproachReagents and ConditionsAdvantagesChallenges
Direct dibrominationImidazo[1,2-a]pyridine with N-bromosuccinimide or Br₂/AcOHSingle-step transformation from the parent compoundRegioselectivity may be difficult to control
Sequential brominationControlled bromination first at position 3, then at position 7Better regiocontrolMulti-step process with potential yield losses
Cyclization of pre-brominated precursors5-Bromo-2-aminopyridine with reagents that introduce bromine at the future 3-positionDirect access to the target structureRequires specialized starting materials
Modification of 7-bromoimidazo[1,2-a]pyridineSelective C-H activation and bromination at position 3Builds on established chemistryMay require specialized catalysts

Applications and Biological Significance

Antimicrobial Properties

Imidazo[1,2-a]pyridine derivatives have shown promising antimicrobial activity. Notably, "imidazo[1,2-a]pyridine-3-carboxamides have emerged as a highly potent and promising category of antimycobacterial agents" . These compounds have demonstrated efficacy against Mycobacterium tuberculosis, including drug-resistant strains. The positioning of bromine atoms at the 3 and 7 positions might potentially enhance such antimicrobial properties through electronic effects and increased lipophilicity.

Other Therapeutic Applications

The imidazo[1,2-a]pyridine framework is found in drugs with various therapeutic applications, including:

  • Anxiolytics and sedatives

  • Anticonvulsants

  • Anti-inflammatory agents

  • Analgesics

The specific impact of dibromination at positions 3 and 7 would require dedicated biological evaluation, but such modification could potentially alter binding to biological targets, influence membrane permeability, and affect metabolic stability.

Synthetic Utility

The 3,7-dibromoimidazo[1,2-a]pyridine likely possesses significant value as a synthetic building block:

Cross-Coupling Reactions

The presence of two bromine atoms at distinct positions creates opportunities for selective functionalization through well-established cross-coupling methodologies (e.g., Suzuki, Stille, and Negishi reactions). This could enable access to diverse derivatives with potential biological activities or material properties.

Sequential Functionalization

The potentially different reactivity of the two bromine positions (positions 3 and 7) might allow for selective mono-functionalization, enabling the synthesis of asymmetrically substituted derivatives through sequential transformations.

Structure-Activity Relationships

Effect of Halogenation on Imidazo[1,2-a]pyridines

Halogenation of heterocyclic compounds like imidazo[1,2-a]pyridines typically produces several significant effects that influence both chemical reactivity and biological properties:

Table 3: Effects of Dibromination on Imidazo[1,2-a]pyridine Properties

PropertyEffect of DibrominationPotential Consequence
Electronic distributionElectron-withdrawing effectAltered reactivity profile and binding interactions
LipophilicityIncreasedEnhanced membrane permeability and altered pharmacokinetics
Molecular sizeIncreasedModified binding to biological targets due to steric effects
Metabolic stabilityTypically enhancedPotentially longer half-life in biological systems
Synthetic utilityEnhancedProvides handles for further functionalization

Comparison with Related Derivatives

Table 4: Comparative Analysis of 3,7-Dibromoimidazo[1,2-a]pyridine with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key FeaturesNotable Applications
3,7-Dibromoimidazo[1,2-a]pyridineC₇H₄Br₂N₂287.93Bromine atoms at positions 3 and 7Potential synthetic intermediate, possible antimicrobial properties
7-Bromo-3-iodoimidazo[1,2-a]pyridineC₇H₄BrIN₂334.93Bromine at position 7, iodine at position 3Synthetic intermediate with differential reactivity at halogenated positions
Imidazo[1,2-a]pyridine (unsubstituted)C₇H₆N₂118.14Parent scaffoldBuilding block for medicinal chemistry
2-Phenylimidazo[1,2-a]pyridineC₁₃H₁₀N₂194.24Phenyl substitution at position 2Various biological activities, synthesized via DBU-catalyzed methods

Spectroscopic Properties and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the compound would likely show characteristic signals for the remaining aromatic protons, with peak patterns and chemical shifts influenced by the electron-withdrawing effects of the bromine substituents. The proton at position 5 would likely appear as a doublet, while the proton at position 6 would appear as a doublet of doublets due to coupling with protons at positions 5 and 8. The proton at position 8 would likely appear as a doublet.

In ¹³C NMR, the carbon atoms bearing bromine substituents would show characteristic upfield shifts compared to the unsubstituted parent compound, with expected deshielding of adjacent carbon atoms.

Mass Spectrometry

Mass spectrometric analysis would likely reveal a characteristic isotope pattern due to the presence of two bromine atoms, with M+, M+2, and M+4 peaks in an approximately 1:2:1 ratio, reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

X-ray Crystallography Considerations

X-ray crystallographic analysis of 3,7-dibromoimidazo[1,2-a]pyridine would provide definitive structural information, including:

  • Bond lengths, particularly at the carbon-bromine bonds

  • Bond angles within the bicyclic system

  • Planarity of the fused ring system

  • Crystal packing arrangements

  • Potential intermolecular interactions in the solid state

Research Gaps and Future Directions

Current Knowledge Limitations

Several significant research gaps exist regarding 3,7-dibromoimidazo[1,2-a]pyridine:

  • Lack of optimized, regioselective synthetic methods specifically for this dibrominated derivative

  • Limited experimental data on its physical and spectroscopic properties

  • Absence of comprehensive biological evaluation

  • Insufficient exploration of its potential as a synthetic building block

Suggested Research Directions

Table 5: Proposed Research Priorities for 3,7-Dibromoimidazo[1,2-a]pyridine

Research FocusMethodologyExpected OutcomesSignificance
Optimized synthesisExploration of various bromination conditions with different catalystsEfficient, scalable synthetic routeEnable broader research on the compound
Comprehensive characterizationFull spectroscopic analysis and X-ray crystallographyDetailed understanding of structural and electronic propertiesFoundation for structure-based design
Selective functionalizationInvestigation of catalysts for regioselective cross-couplingMethods for site-selective substitutionAccess to novel derivatives with tailored properties
Biological screeningEvaluation against various targets, especially mycobacterial strainsIdentification of potential therapeutic applicationsNew lead compounds for drug discovery
Computational studiesMolecular modeling and property predictionBetter understanding of reactivity and biological potentialGuide experimental design

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